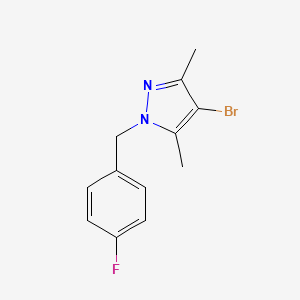

4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole

説明

4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative characterized by a bromine atom at the 4-position, methyl groups at the 3- and 5-positions, and a 4-fluorobenzyl group at the 1-position. Its molecular formula is C₁₂H₁₁BrFN₂, with a molecular weight of 297.14 g/mol. The compound’s structure combines electron-withdrawing (bromine, fluorine) and lipophilic (methyl, benzyl) groups, making it a versatile intermediate in medicinal chemistry and materials science.

特性

分子式 |

C12H12BrFN2 |

|---|---|

分子量 |

283.14 g/mol |

IUPAC名 |

4-bromo-1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazole |

InChI |

InChI=1S/C12H12BrFN2/c1-8-12(13)9(2)16(15-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3 |

InChIキー |

SJCPRTHXPXPLDS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)Br |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-ブロモ-1-(4-フルオロベンジル)-3,5-ジメチル-1H-ピラゾールの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、鈴木・宮浦カップリング反応であり、これはアリールハライドと有機ホウ素化合物を用いるパラジウム触媒によるクロスカップリング反応です 。反応条件には、多くの場合、炭酸カリウムなどの塩基とトルエンまたはエタノールなどの溶媒の使用が含まれます。反応は、通常、窒素またはアルゴンなどの不活性雰囲気下で行われ、酸化を防ぎます。

工業的製造方法

工業的な設定では、この化合物の製造には、自動反応器と連続フローシステムを使用した大規模合成が関与する可能性があります。ハイスループットスクリーニングと反応条件の最適化を使用すると、収率と純度を向上させることができます。工業的方法はまた、廃棄物を最小限に抑え、合成プロセスの効率を向上させることに重点を置いています。

化学反応の分析

科学研究への応用

4-ブロモ-1-(4-フルオロベンジル)-3,5-ジメチル-1H-ピラゾールには、いくつかの科学研究への応用があり、次のようなものがあります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、生物学的経路の研究や、創薬における潜在的なリード化合物として使用できます。

医学: 特に新薬の開発において、潜在的な治療的応用がある可能性があります。

産業: この化合物は、農薬、染料、およびその他の工業用化学品の製造に使用できます。

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activities. The compound 4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole has been synthesized and evaluated for its potential to inhibit cancer cell proliferation. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The specific compound showed a significant reduction in cell viability at micromolar concentrations .

2. Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Research indicates that certain pyrazole derivatives can inhibit the growth of bacteria and fungi.

- Case Study : A publication highlighted the effectiveness of modified pyrazoles against resistant strains of bacteria, suggesting that 4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole could serve as a lead compound for developing new antimicrobial agents .

Agricultural Applications

3. Agrochemical Development

The structure of 4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole allows for modifications that enhance its efficacy as a pesticide or herbicide.

- Research Findings : Studies have shown that pyrazole derivatives can act as effective herbicides by inhibiting specific enzymes in plant metabolism. The fluorine substitution in this compound may enhance its bioactivity and selectivity towards target plants while minimizing effects on non-target species .

Material Science Applications

4. Synthesis of Functional Materials

The unique chemical properties of 4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole make it suitable for the development of new materials.

- Application Example : The compound has been utilized in the synthesis of novel polymers and nanomaterials that exhibit enhanced thermal stability and mechanical properties. These materials are being explored for use in coatings and composites .

Summary Table of Applications

作用機序

類似化合物の比較

4-ブロモ-1-(4-フルオロベンジル)-3,5-ジメチル-1H-ピラゾールは、次のような他の類似化合物と比較することができます。

1-ブロモ-4-フルオロベンゼン: ピラゾール環がないが、同様の官能基を持つより単純なアリールハライド.

4-フルオロベンジルブロミド: フルオロベンジル基を持つ別のアリールハライドだが、置換パターンが異なる.

4-ブロモ-1-(4-フルオロベンジル)-3,5-ジメチル-1H-ピラゾールのユニークさは、その特定の置換パターンと、独特の化学的および生物学的特性を与えるピラゾール環の存在にあります。

類似化合物との比較

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Variations and Key Features

Key Observations :

- The 4-fluorobenzyl group in the target compound provides a balance between lipophilicity and electronic effects, unlike the 3-methoxypropyl group (in ), which prioritizes solubility.

- Chloromethyl (in ) and bromophenyl (in ) substituents increase reactivity for cross-coupling or nucleophilic substitution reactions.

Key Observations :

- The target compound’s bromine and fluorobenzyl groups may enhance cytotoxicity compared to simpler methyl-substituted pyrazoles, as seen in , where bromine-containing complexes showed higher activity.

Physicochemical and Spectral Properties

Melting points, spectral data, and solubility vary significantly with substituents:

Table 3: Physicochemical Comparisons

Key Observations :

生物活性

4-Bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole, with the CAS number 898050-11-8, is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.

- Molecular Formula : C12H12BrFN2

- Molecular Weight : 283.14 g/mol

- Structure : The compound features a bromine atom at the 4-position and a fluorobenzyl group at the 1-position of the pyrazole ring, contributing to its unique biological profile.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted that various pyrazole compounds demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC50 values for some derivatives ranged from 0.02 to 0.04 μM, indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Properties

Pyrazole derivatives have also been investigated for their anticancer potential. A study on structurally similar compounds revealed that certain pyrazoles could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and inhibition of cell proliferation .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been explored through molecular docking studies, which suggest that these compounds can effectively scavenge free radicals and inhibit oxidative stress-related pathways . This is particularly relevant in the context of diseases where oxidative stress plays a significant role.

Case Studies

- In vitro Studies : Several in vitro studies have been conducted to evaluate the biological activities of 4-bromo-1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole. These studies often involve assays measuring cell viability, cytokine production, and enzyme activity related to inflammation and cancer progression.

- Animal Models : Animal studies have been utilized to assess the efficacy and safety of this compound in vivo. For example, models of carrageenan-induced paw edema have shown reduced inflammation upon administration of pyrazole derivatives .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。